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Compound of Interest

Compound Name: BGT226

Cat. No.: B1683971 Get Quote

This guide provides a comprehensive overview of BGT226 (NVP-BGT226), a potent dual

inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin

(mTOR). It is intended for researchers, scientists, and professionals in the field of drug

development seeking detailed information on the compound's chemical properties, mechanism

of action, and relevant experimental methodologies.

Chemical Structure and Properties
BGT226 is a synthetic, orally bioavailable small molecule belonging to the imidazoquinoline

class of compounds.[1] Its chemical identity is well-defined, allowing for precise experimental

application and interpretation.
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Identifier Value

IUPAC Name

8-(6-methoxypyridin-3-yl)-3-methyl-1-[4-

(piperazin-1-yl)-3-

(trifluoromethyl)phenyl]imidazo[4,5-c]quinolin-2-

one[2][3]

Synonyms NVP-BGT226, BGT226 free base[2][4]

Molecular Formula C₂₈H₂₅F₃N₆O₂ (for free base)[3][5]

Molecular Weight 534.53 g/mol (for free base)[5]

SMILES String
Cn1c2cnc3ccc(cc3c2n(-c4ccc(c(c4)C(F)

(F)F)N5CCNCC5)c1=O)-c6ccc(nc6)OC[5]

CAS Number 915020-55-2 (free base)[3][6]

Mechanism of Action: Dual PI3K/mTOR Inhibition
BGT226 functions as a pan-class I PI3K and mTOR inhibitor.[1][7] The PI3K/Akt/mTOR

pathway is a critical signaling cascade that regulates cell proliferation, growth, survival, and

angiogenesis. Its frequent dysregulation in various cancers makes it a prime target for

therapeutic intervention.[1][8][9]

BGT226 exerts its anti-cancer effects by blocking the catalytic activity of both PI3K and mTOR

kinases (mTORC1 and mTORC2).[8] This dual inhibition leads to a comprehensive shutdown

of the pathway, suppressing the phosphorylation of key downstream effectors such as Akt, S6

ribosomal protein, and 4E-BP1.[10] The consequence is the induction of cell cycle arrest,

primarily at the G0/G1 phase, and the promotion of apoptosis or autophagy in cancer cells.[8]

[9][11]
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BGT226 inhibits the PI3K/Akt/mTOR signaling pathway at PI3K and mTOR.
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Quantitative Activity Data
The inhibitory potency of BGT226 has been quantified against both isolated enzymes and

various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values demonstrate

its nanomolar efficacy.

Table 1: In Vitro Kinase Inhibition

Target IC₅₀ (nM)

PI3Kα 4[4][6][10]

PI3Kβ 63[4][6][10]

PI3Kγ 38[4][6][10]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Cell Line Type Cell Line(s) IC₅₀ Treatment Duration

Head and Neck

Cancer
SCC4, TU183, KB 7.4 - 30.1 nM[10] Not Specified

Head and Neck

Cancer
FaDu, OECM1 23.1 nM, 12.5 nM[1][6] Not Specified

Hepatocellular

Carcinoma

Mahlavu, SNU449,

SNU475, Hep3B,

HepG2

0.55 - 1.35 µM[8] 48 hours

Key Experimental Protocols
The following protocols are standard methodologies used to characterize the activity of

BGT226.

This assay measures the metabolic activity of cells as an indicator of cell viability and

proliferation.
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Cell Seeding: Plate cancer cells (e.g., 5,000 cells/well) in 96-well plates and allow them to

adhere overnight in a humidified incubator (37°C, 5% CO₂).

Drug Treatment: Treat the cells with a serial dilution of BGT226 (e.g., ranging from 1 nM to

10 µM) or DMSO as a vehicle control.

Incubation: Incubate the plates for a specified period, typically 24 to 72 hours.[8][12]

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the

formazan crystals.

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a

microplate reader.

Analysis: Calculate the percentage of cell viability relative to the control and determine the

IC₅₀ value using non-linear regression analysis.

This technique is used to detect the phosphorylation status of key proteins within the

PI3K/Akt/mTOR pathway.

Cell Treatment: Culture cells to ~80% confluency and treat with various concentrations of

BGT226 or DMSO for a short duration (e.g., 1-6 hours) to observe signaling changes.[8][11]

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase

inhibitors to extract total protein.

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford

assay.

SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel via

electrophoresis.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.
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Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST.

Incubate the membrane with primary antibodies against phosphorylated and total forms of

proteins of interest (e.g., p-Akt, Akt, p-S6, S6) overnight at 4°C.

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate

and an imaging system. β-Actin is often used as a loading control.[8]

This protocol uses flow cytometry to determine the distribution of cells in different phases of the

cell cycle following drug treatment.

Cell Treatment: Seed cells and treat with BGT226 at a concentration equivalent to a multiple

of its IC₅₀ (e.g., 4x IC₅₀) for 24 hours.[11]

Cell Harvesting: Collect both adherent and floating cells and wash with PBS.

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing,

then store at -20°C for at least 3 hours.[8]

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution

containing propidium iodide (PI) and RNase A.[12]

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[8]

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell

cycle using appropriate software.
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A typical experimental workflow for characterizing the in vitro effects of BGT226.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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